molecular formula C42H66Cl6N6O3 B12762031 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate CAS No. 95968-34-6

5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate

Cat. No.: B12762031
CAS No.: 95968-34-6
M. Wt: 915.7 g/mol
InChI Key: SGLDUTCNEKOMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is a complex organic compound with a unique structure that combines elements of benzoxepine and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate typically involves multiple steps, starting with the preparation of the benzoxepine and pyridine precursors. The key steps include:

    Formation of Benzoxepine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Pyridine Moiety: The pyridine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of Diisopropylaminoethyl Group: This step involves the reaction of the intermediate compound with diisopropylamine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenated compounds and other nucleophiles/electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure may allow for the targeting of specific biological pathways involved in disease.

Industry

In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate lies in its combination of benzoxepine and pyridine structures, which provides a distinct set of chemical and biological properties not found in other compounds.

Properties

CAS No.

95968-34-6

Molecular Formula

C42H66Cl6N6O3

Molecular Weight

915.7 g/mol

IUPAC Name

N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrate;hexahydrochloride

InChI

InChI=1S/2C21H29N3O.6ClH.H2O/c2*1-15(2)24(16(3)4)13-12-23-21-17-9-7-11-22-19(17)14-25-20-10-6-5-8-18(20)21;;;;;;;/h2*5-11,15-16,21,23H,12-14H2,1-4H3;6*1H;1H2

InChI Key

SGLDUTCNEKOMGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C.CC(C)N(CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C.O.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.